molecular formula C4H4N8 B13734331 4H-1,2,4-Triazole, 4,4'-(1,2-diazenediyl)bis- CAS No. 905143-08-0

4H-1,2,4-Triazole, 4,4'-(1,2-diazenediyl)bis-

Cat. No.: B13734331
CAS No.: 905143-08-0
M. Wt: 164.13 g/mol
InChI Key: HYKRXUIBPGRUFN-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is a compound with the molecular formula C4H4N8 and a molecular weight of 164.13 g/mol . This compound is known for its unique structure, which includes two triazole rings connected by a diazene linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- typically involves the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions. This reaction leads to the formation of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization . Another method involves the use of ammonium molybdate and 1,4-benzenedicarboxylic acid as ligands to build functional coordination polymers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form substituted triazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, ammonium molybdate, and 1,4-benzenedicarboxylic acid . Reaction conditions typically involve solvent-free environments or solvothermal conditions.

Major Products

The major products formed from these reactions include aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles and various coordination polymers with luminescent properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is unique due to its diazene linkage connecting two triazole rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

905143-08-0

Molecular Formula

C4H4N8

Molecular Weight

164.13 g/mol

IUPAC Name

bis(1,2,4-triazol-4-yl)diazene

InChI

InChI=1S/C4H4N8/c1-5-6-2-11(1)9-10-12-3-7-8-4-12/h1-4H

InChI Key

HYKRXUIBPGRUFN-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1N=NN2C=NN=C2

Origin of Product

United States

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